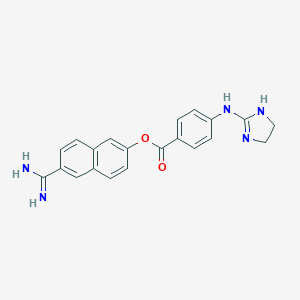

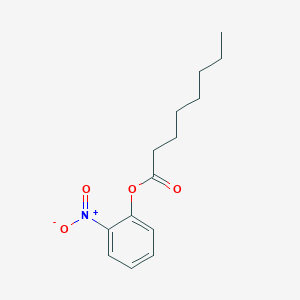

N-Octadecyl m-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Octadecyl m-nitrobenzamide is a compound of interest in various chemical and pharmaceutical studies. It belongs to the class of benzamides and nitrobenzamides, known for their unique chemical and physical properties.

Synthesis Analysis

- Benzamides, including nitrobenzamides, have been synthesized from long-chain amines, such as dodecyl, tetradecyl, hexadecyl, and octadecyl amines, by Sasin et al. (1957) in the Journal of the American Oil Chemists Society (Sasin, Butte, Borror, & Sasin, 1957).

Molecular Structure Analysis

- The crystal structure of related compounds, such as N-Cyclohexyl-2-nitrobenzamide, was analyzed by Saeed, Hussain, & Bolte (2010) in the Journal of Chemical Crystallography, revealing insights into the crystal packing and hydrogen bonding patterns that may be similar in N-Octadecyl m-nitrobenzamide (Saeed, Hussain, & Bolte, 2010).

Chemical Reactions and Properties

- The study by Wardell et al. (2006) in Acta Crystallographica Section B on isomeric N-(iodophenyl)nitrobenzamides details different three-dimensional framework structures, providing insights into possible reactions and structural properties of N-Octadecyl m-nitrobenzamide (Wardell, Low, Skakle, & Glidewell, 2006).

Physical Properties Analysis

- Studies on similar benzamide compounds, such as those by Dharmaraja et al. (2014) in Spectrochimica Acta Part A, provide valuable data on physical properties like spectral characteristics, which could be relevant for understanding the physical properties of N-Octadecyl m-nitrobenzamide (Dharmaraja, Subbaraj, Esakkidurai, & Shobana, 2014).

Chemical Properties Analysis

- Research on nickel and copper complexes of N-alkyl(aryl)carbamothioyl-4-nitrobenzamide by Saeed et al. (2010) in the European Journal of Chemistry offers insights into the chemical behavior and properties of similar nitrobenzamide derivatives, which could be extrapolated to N-Octadecyl m-nitrobenzamide (Saeed, Rashid, Ali, & Hussain, 2010).

Applications De Recherche Scientifique

Nitro Compound Applications in Medicinal Chemistry

Nitro compounds, including nitrobenzamides, play a crucial role in medicinal chemistry, serving as building blocks for the synthesis of pharmacological agents. They are investigated for their ability to modify biological activity, reduce toxicity, and enhance selective cytotoxicity against diseases. Conjugates of nitroxyl radicals with natural compounds, for example, have shown potential in creating new pharmacological agents, offering improved therapeutic effects for treating various diseases (Grigor’ev, Tkacheva, & Morozov, 2014).

Environmental and Water Treatment Applications

Nitro compounds are also pivotal in environmental science, particularly in water treatment processes. They are studied for their roles in forming and removing N-Nitrosodimethylamine (NDMA) and related compounds from water and wastewater. The removal of these compounds is essential for reducing the potential carcinogenic risk associated with water consumption (Sgroi, Vagliasindi, Snyder, & Roccaro, 2018).

Antioxidant Activity and Chemical Analysis

Furthermore, nitro compounds are involved in the study of antioxidants, where they contribute to understanding the chemical basis of antioxidant activity and its implications in health and disease prevention. Analytical methods used in determining antioxidant activity highlight the significance of these compounds in biochemical research and their potential health benefits (Munteanu & Apetrei, 2021).

Orientations Futures

N-Octadecyl m-nitrobenzamide and similar compounds have been the subject of numerous studies, suggesting that they have potential for future research and applications . For example, a study reported a simple and versatile strategy for the preparation of a highly tough and highly stretchable interconnected interpenetrating polymer network (c-IPN) based on butyl rubber (IIR) and poly(n-octadecyl acrylate) (PC18A) with thermally induced healing and shape-memory functions .

Propriétés

IUPAC Name |

3-nitro-N-octadecylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(28)23-19-18-20-24(22-23)27(29)30/h18-20,22H,2-17,21H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGMGVISROGRGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149050 |

Source

|

| Record name | N-Octadecyl m-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octadecyl m-nitrobenzamide | |

CAS RN |

109799-65-7 |

Source

|

| Record name | N-Octadecyl m-nitrobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109799657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octadecyl m-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)

![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)